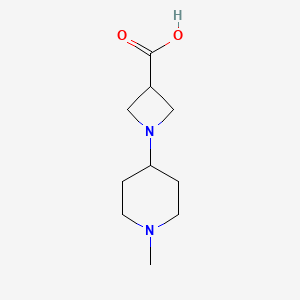

1-(1-Methylpiperidin-4-yl)azetidine-3-carboxylic acid

Descripción

Propiedades

IUPAC Name |

1-(1-methylpiperidin-4-yl)azetidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O2/c1-11-4-2-9(3-5-11)12-6-8(7-12)10(13)14/h8-9H,2-7H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNZBXHNHYFRAFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)N2CC(C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

chemical structure and physical properties of 1-(1-Methylpiperidin-4-yl)azetidine-3-carboxylic acid

The Structural Dynamics and Application of 1-(1-Methylpiperidin-4-yl)azetidine-3-carboxylic Acid in Targeted Protein Degradation

Executive Summary

The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized drug discovery by hijacking the ubiquitin-proteasome system (UPS) to selectively degrade disease-causing proteins[1]. Early PROTAC designs relied heavily on flexible polyethylene glycol (PEG) or alkyl chains to connect the target ligand to the E3 ligase recruiter. However, these flexible linkers often suffer from poor pharmacokinetic properties and high entropic penalties during ternary complex formation.

Enter 1-(1-Methylpiperidin-4-yl)azetidine-3-carboxylic acid , a highly specialized, rigid, sp3-rich bifunctional building block. By incorporating a highly strained four-membered azetidine ring coupled to a basic piperidine moiety, this molecule acts as a conformational restrictor. This technical guide explores the physicochemical properties, mechanistic rationale, and self-validating experimental workflows for utilizing this specific rigid linker in advanced drug development.

Structural Chemistry & Physicochemical Profiling

The molecule (CAS: 1466530-15-3) is a polyfunctional zwitterion at physiological pH, containing a basic tertiary amine on the piperidine ring, a slightly less basic tertiary amine within the azetidine ring, and an acidic carboxylic acid[2][3].

Table 1: Physicochemical and Structural Properties

| Property | Value / Description |

|---|---|

| Chemical Name | 1-(1-Methylpiperidin-4-yl)azetidine-3-carboxylic acid |

| CAS Number | 1466530-15-3 |

| Molecular Formula | C10H18N2O2 |

| Molecular Weight | 198.26 g/mol |

| SMILES String | CN1CCC(CC1)N1CC(C1)C(O)=O |

| Ring Strain (Azetidine) | ~26 kcal/mol (Provides kinetic stability and rigid 3D vectors) |

| Key Functional Groups | Carboxylic acid (coupling site), N-methylpiperidine (solubility enhancer) |

The azetidine ring is characterized by significant ring strain, yet it remains kinetically stable under physiological conditions[4]. The 1,3-substitution pattern on the azetidine, combined with the 1,4-substitution on the piperidine, creates a highly specific, linear-yet-kinked spatial trajectory. This precise geometry is critical for directing the "exit vectors" of attached pharmacophores without the floppy conformational sampling seen in PEG chains[5].

Mechanistic Rationale: The Shift to Rigid Linkers

The transition from flexible to rigid linkers in PROTAC design is driven by thermodynamics and pharmacokinetics (ADME)[6].

-

Overcoming the Entropic Penalty: Flexible linkers exist in thousands of microstates in solution. For a PROTAC to form a productive ternary complex (Target Protein – PROTAC – E3 Ligase), the linker must freeze into a single, highly specific conformation, resulting in a massive loss of entropy. Rigid linkers like the azetidine-piperidine scaffold are "pre-organized." By restricting the conformational space, the entropic penalty of binding is drastically reduced, often leading to sub-nanomolar degradation concentrations (DC50)[1].

-

Enhanced Cellular Permeability & Solubility: Large PROTAC molecules often violate Lipinski's Rule of Five, leading to poor oral bioavailability. The incorporation of saturated azaheterocycles (like piperidine) introduces a basic center (pKa ~9.5) that enhances aqueous solubility. Furthermore, this basicity can facilitate lysosomal trapping or favorable interactions with phospholipid bilayers, improving cellular uptake[1][7].

-

Metabolic Stability: Unlike PEG chains, which are susceptible to oxidative degradation (e.g., forming toxic aldehydes), the sp3-carbon framework of the azetidine-piperidine core is highly resistant to in vivo metabolic clearance[5].

Table 2: Comparative Efficacy of PROTAC Linker Types [7]

| Linker Type | Representative Motifs | Entropic Penalty | Aqueous Solubility | Metabolic Stability | Impact on Potency (DC50) |

|---|---|---|---|---|---|

| Flexible | PEG, Alkyl chains | High | High (PEG) / Low (Alkyl) | Moderate to Low | Baseline |

| Rigid | Azetidine, Piperidine | Low (Pre-organized) | High (due to basic amines) | High | Significantly Enhanced |

Fig 1. Ternary complex formation driven by the rigid azetidine-piperidine linker.

Self-Validating Experimental Workflows

To ensure scientific integrity, the synthesis and biological evaluation of PROTACs using this linker must be grounded in self-validating protocols.

Protocol 1: Synthetic Incorporation via Amide Coupling

Objective: Conjugate the carboxylic acid of 1-(1-methylpiperidin-4-yl)azetidine-3-carboxylic acid to an amine-bearing target ligand.

-

Reagent Preparation: Dissolve the azetidine-carboxylic acid (1.0 eq) and the target amine (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF). Causality: DMF is a polar aprotic solvent required to fully solubilize the zwitterionic linker and the hydrophobic target ligand.

-

Activation: Cool the mixture to 0°C. Add HATU (1.2 eq) followed dropwise by N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Causality: The 3-position of the azetidine ring is sterically hindered. HATU is an elite coupling reagent that forms a highly reactive HOAt ester, preventing epimerization and driving the reaction forward. DIPEA acts as a non-nucleophilic base, deprotonating the carboxylic acid without competing as a nucleophile.

-

Monitoring: Stir at room temperature for 2-4 hours. Monitor the reaction strictly via LC-MS to confirm the disappearance of the starting mass and the appearance of the product mass.

-

Purification: Purify the intermediate via preparative reverse-phase HPLC to >95% purity before subsequent attachment to the E3 ligase ligand.

Protocol 2: Cellular Degradation Assay (Western Blot)

Objective: Quantify the degradation efficacy (DC50 and Dmax) while validating the UPS-dependent mechanism.

-

Cell Seeding & Treatment: Seed target cells (e.g., VCaP cells for Androgen Receptor targets) in 6-well plates. Treat with a logarithmic concentration gradient of the PROTAC (0.1 nM to 10 µM).

-

System Validation (The Epimer Control): Concurrently treat a parallel plate with an inactive epimer of the PROTAC (e.g., utilizing the cis-hydroxyproline enantiomer for VHL-recruiting PROTACs). Causality: The epimer cannot bind the E3 ligase. If the target protein is still depleted in this control group, the molecule is causing off-target cytotoxicity or acting as a traditional inhibitor, thereby invalidating the PROTAC mechanism.

-

Lysis & Extraction: After 24 hours, lyse the cells using RIPA buffer heavily supplemented with protease and phosphatase inhibitors. Causality: This prevents endogenous proteases from artificially degrading the target protein during sample handling, ensuring the observed degradation occurred in vivo.

-

Quantification: Perform SDS-PAGE and immunoblotting. Use densitometry (normalized to a loading control like GAPDH) to calculate the DC50 and Dmax.

Fig 2. Self-validating experimental workflow for PROTAC synthesis and cellular evaluation.

References

-

[2] 1-(1-Methylpiperidin-4-yl)azetidine-3-carboxylic acid | Sapphire Bioscience. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSy9deFx7zKWFh7IfeBXwh0CBzzhgrwmKqQ1L6hBk_bM1diYOskSPue_xLtJLAtrLDFUqlKi0Xq70D6sRBefw7z8lCJMrb0VcrphMxYiKR33yhU55o0bm44JexLfsZbUd4zQzbwJfdTX8WrRzy42MpWXQrfdRGOFOXVVVuDagLMsZ6niHXDWNEfG7_PALaKTP1NLjyIQCRU-3zB5wZb_4fp60=]

-

[3] 1-(1-methylpiperidin-4-yl)azetidine-3-carboxylic acid - Molport. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGlzvnrntXiFn5JNAFd08gYoDZMkJsxHxYC1v7CCQ6ce124s9oYHvdEIlcLc3xdCWhcU6h9zA-aEFoCowSHm6cocBPJ0VpR9qyaOaEtOhyfWr-qatlVV5oeHq1GbZn6ScgTHMQ4S0PmsiX5tPPstYYVZ2SyEg==]

-

[4] Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGMblOvM_IXWgULXyTmg2_8V7M3lfg71Z4h3KuUruCZS5bARxXUEosmaRKAfsevbFvdb_k92aLDmyIthVRgkyPBKPpfxEu3M0ng1WXh7BDIcCkg-VkaC_zWVEzHmNl39tep_mv-nvangrFP_CsSLxoKKxTAO2kBS4A5]

-

Flexible vs. Rigid PROTAC Linkers: A Comparative Guide to Efficacy - Benchchem. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPDiEXG2CBO8o4UdQvlJ2AxEWEtCZyCol_F3APEPf8eOY_HPqSvwJAd5uXULIYEKWzmJ3NJv12IFy4lSwUtqe8LZTjFQNi4fLD3Wvb3uW_4YCQ2q23kbGwaOrrCTTfHX5nodMJsxX2b-CjRF8yIPJqb5K0GBkfTjNm2xmhoTm5FhI3xlZQ4ibhBMq_P6YdPJMBX6YzCvHyFKYLcPPD]

-

[5] Linkers in PROTACs - Precise PEG LLC. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKZ0rosW56Xg85DejLq0I10J0k-vpDCYE7tVrWNZZ9AddInUSGigNOla0zqU9kZ0KlYTpRIWpkZ4zCm-_USTzM5ra0qsAyZQ2I3cq5vBzfThd4pI66uNIn4Wp45f1JjR_FiHr7VuuGl826Jc0ArHmG]

-

[1] PROTAC'ing oncoproteins: targeted protein degradation for cancer therapy - PMC - NIH. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHBM4bwHOq2atTWBpbPDvEEtMosmeTe_6ghFZfgIB8JCnCXT7_sH3hca-jg7PZy2N8xgyEX7eCByUdHMldv3MhDz66vp4BrX2612viTHxa7h-2judSN6bAKM1aZlLuyQpvdgB3FB0Kv2aV1XjQ-]

-

[7] Classification of most common linkers used in PROTAC design - ResearchGate. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGHZiMwS8mdiDh_1WMLzQA2So-p-73Yz_vAFphyuaM_XJBEPCSWk8rLWeRbGolYvahEV5Zk2vLDgekGjFxYwMuYhyzsfh_KfPUXqohfDtJk1E8-IAV5OLsy1lxJINFzsDE2MJ-24dAZAKbuyAmFMkjflKxLEs-yE4gMPXXkSELdoZhHiU1H9g1Lpou0xtM_xSuenwm37D339W3GgKvBwNzjSniZqglvm1Zqtq73zPsx4BZcUP9sRPhDl8_E0AX5v5Gxj78-PJOcCA==]

-

[6] Current strategies for the design of PROTAC linkers: a critical review - PMC - NIH. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZJLtT4OIxa8HwsgaIxZ7LesmK1cEJ90FwTAwjWcPEAOfoxnw9_SZZ8ywlj2EqRVZBpgm1K4IbF8ZF_MeCMww16jh55ssYGlPoRDNUK1zanLDv82wxpya9D1ds80bqebvI5a8cGsRYgUE0rrc=]

Sources

- 1. PROTAC’ing oncoproteins: targeted protein degradation for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sapphire Bioscience [sapphirebioscience.com]

- 3. 1-(1-methylpiperidin-4-yl)azetidine-3-carboxylic acid | 1466530-15-3 | Buy Now [molport.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. precisepeg.com [precisepeg.com]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Mechanism of Action and Pharmacological Utility of 1-(1-Methylpiperidin-4-yl)azetidine-3-carboxylic Acid Derivatives

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide

Executive Summary

In contemporary drug discovery, the design of highly selective, metabolically stable, and bioavailable therapeutics relies heavily on the strategic use of privileged structural motifs. The 1-(1-methylpiperidin-4-yl)azetidine-3-carboxylic acid framework and its derivatives represent a highly specialized, zwitterionic building block that has gained significant traction in medicinal chemistry.

By combining a basic 1-methylpiperidine moiety with a conformationally restricted azetidine-3-carboxylic acid core, this pharmacophore offers a dual-action advantage: it provides a precise geometric vector for target engagement while simultaneously optimizing physicochemical properties such as lipophilicity (LogD) and topological polar surface area (tPSA). This whitepaper deconstructs the core mechanisms of action (MoA) of these derivatives—specifically their role in G protein-coupled receptor (GPCR) modulation and enzyme inhibition—and outlines self-validating experimental protocols for their evaluation.

Structural Rationale & Physicochemical Profiling

The utility of 1-(1-methylpiperidin-4-yl)azetidine-3-carboxylic acid derivatives stems from the synergistic properties of its two constituent rings.

-

The 1-Methylpiperidine Motif: The tertiary amine of the piperidine ring is a classic pharmacophore for central nervous system (CNS) and peripheral targets. With a pKa typically ranging from 9.0 to 9.5, this nitrogen is protonated at physiological pH, enabling critical electrostatic interactions (e.g., salt bridges) with target proteins[1].

-

The Azetidine-3-carboxylic Acid Core: Azetidines are four-membered, nitrogen-containing heterocycles characterized by high ring strain and sp3-rich geometry[2]. The incorporation of an azetidine ring restricts conformational flexibility, thereby reducing the entropic penalty ( ΔS ) upon target binding[3]. Furthermore, the carboxylic acid (or its amide/ester derivatives) provides a defined exit vector for further functionalization.

Data Presentation: Physicochemical Impact

The table below summarizes the quantitative physicochemical advantages of incorporating this motif into a lead compound, comparing it to more flexible, linear alkyl-amine chains.

| Physicochemical Parameter | Typical Value Range | Mechanistic Rationale & Advantage |

| pKa (Basic Nitrogen) | 9.0 – 9.6 | Ensures >95% protonation at pH 7.4, facilitating robust salt-bridge formation with conserved acidic residues in target binding pockets. |

| LogD (pH 7.4) | -1.0 to +1.5 | The zwitterionic or highly polar nature of the azetidine-piperidine linkage significantly lowers lipophilicity, mitigating off-target hERG liability. |

| Conformational Entropy ( ΔS ) | Low | High ring strain of the azetidine core restricts rotatable bonds, locking the molecule into a bioactive conformation and improving binding affinity. |

| tPSA | 40 – 65 Ų | Maintains optimal membrane permeability; can be tuned via carboxylic acid derivatization (e.g., amidation) to control blood-brain barrier (BBB) penetration. |

Core Mechanisms of Action

Aminergic GPCR Modulation (e.g., Histamine, Serotonin, LPA1 Receptors)

The primary mechanism of action for derivatives containing the 1-methylpiperidine moiety involves the modulation of aminergic GPCRs. Structural biology and structure-activity relationship (SAR) studies have demonstrated that the protonated tertiary amine acts as a primary binding "hot spot"[1].

When these derivatives enter the orthosteric binding site of an aminergic GPCR (such as the Histamine H1/H3 or 5-HT receptors), the 1-methylpiperidine nitrogen forms a highly conserved salt bridge with an aspartate residue located on transmembrane helix 3 (specifically Asp3.32 in the Ballesteros-Weinstein numbering system)[1].

Simultaneously, the rigid azetidine ring directs the carboxylic acid derivative (e.g., an extended aryl amide) into secondary binding pockets, such as the extracellular loops or the TM2/TM7 interface. This precise spatial orientation allows the molecule to act as a potent agonist, antagonist, or inverse agonist depending on the specific functional groups attached to the azetidine core.

Caption: GPCR signaling modulation by 1-(1-methylpiperidin-4-yl)azetidine-3-carboxylic acid derivatives.

Target-Directed Enzyme Inhibition (e.g., FAAH)

Beyond GPCRs, azetidine-3-carboxylic acid derivatives are heavily utilized in the design of enzyme inhibitors. For example, in the development of Fatty Acid Amide Hydrolase (FAAH) inhibitors, the azetidine ring serves as a compact, rigid spacer that precisely positions the reactive pharmacophore within the enzyme's catalytic triad[4]. The inclusion of the basic piperidine tail enhances aqueous solubility and allows for favorable interactions with solvent-exposed regions of the enzyme, improving the overall pharmacokinetic profile.

Experimental Methodologies: Self-Validating Protocols

To rigorously validate the mechanism of action and safety profile of these derivatives, researchers must employ self-validating assay systems. The following protocols ensure that experimental choices are grounded in causality and internal controls.

Protocol 1: GPCR Radioligand Binding & Functional cAMP Assay

Objective: To determine the binding affinity ( Ki ) and functional activity (agonist vs. antagonist) of the synthesized derivatives at the target GPCR. Causality: Radioligand binding confirms orthosteric target engagement, while the cAMP assay determines the functional consequence of that binding. The use of a non-hydrolyzable GTP analog (GTP γ S) in parallel binding assays validates whether the compound stabilizes the active (agonist) or inactive (antagonist) receptor state.

-

Membrane Preparation: Isolate cell membranes from CHO-K1 cells stably expressing the target GPCR (e.g., H3R).

-

Radioligand Displacement: Incubate 10 μ g of membrane protein with a Kd -matched concentration of a tritiated reference ligand (e.g., [ 3 H]-N-alpha-methylhistamine) and varying concentrations of the test derivative (10 pM to 10 μ M).

-

Self-Validation (Non-Specific Binding): Include a parallel well containing 10 μ M of an unlabeled, structurally distinct reference antagonist to define non-specific binding (NSB). Subtract NSB from total binding to calculate specific binding.

-

Functional cAMP Assay: Stimulate cells with forskolin (10 μ M) to elevate basal cAMP levels. Treat with the test derivative. Measure cAMP accumulation using a Homogeneous Time-Resolved Fluorescence (HTRF) assay. A decrease in cAMP indicates G αi agonism, while a reversal of agonist-induced cAMP suppression indicates antagonism.

Protocol 2: hERG Patch-Clamp Electrophysiology

Objective: To ensure that the basic 1-methylpiperidine moiety does not induce cardiotoxicity via hERG (K v 11.1) channel blockade. Causality: Highly basic, lipophilic amines are notorious for trapping within the hERG channel pore. The azetidine motif is specifically chosen to lower LogD and mitigate this risk[3]. Patch-clamp provides direct electrophysiological validation of this design choice.

-

Cell Preparation: Use HEK-293 cells stably expressing the hERG potassium channel.

-

Voltage Protocol: Hold cells at -80 mV. Apply a depolarizing pre-pulse to +20 mV for 2 seconds to open and inactivate the channels, followed by a repolarizing test pulse to -50 mV to elicit the outward tail current.

-

Compound Perfusion: Perfuse the test derivative at 1 μ M and 10 μ M. Record the fractional block of the tail current.

-

Self-Validation (Positive Control): Terminate the experiment by perfusing 100 nM Dofetilide (a known potent hERG inhibitor). The assay is only considered valid if Dofetilide produces >85% inhibition of the tail current, proving the system's sensitivity.

Caption: Experimental workflow for validating the mechanism of action and ADME profile of derivatives.

Conclusion

The 1-(1-methylpiperidin-4-yl)azetidine-3-carboxylic acid motif is a masterclass in rational drug design. By leveraging the protonatable nitrogen of the piperidine ring for anchor-point binding (e.g., Asp3.32 in GPCRs)[1] and the rigid, polar nature of the azetidine ring to optimize entropic profiles and mitigate hERG liabilities[2],[3], medicinal chemists can develop highly potent and safe therapeutics. Strict adherence to self-validating functional and electrophysiological assays ensures that the theoretical benefits of this pharmacophore translate into robust in vitro and in vivo efficacy.

References

-

Azetidines in medicinal chemistry: emerging applications and approved drugs. National Institutes of Health (NIH) / Taylor & Francis. Available at:[Link][2]

-

Identification of Ligand Binding Hot Spots of the Histamine H1 Receptor following Structure-Based Fragment Optimization. Journal of Medicinal Chemistry (ACS). Available at:[Link][1]

-

Synthesis and Evaluation of Benzothiazole-Based Analogues as Novel, Potent, and Selective Fatty Acid Amide Hydrolase Inhibitors. Journal of Medicinal Chemistry (ACS). Available at:[Link][4]

Sources

1-(1-Methylpiperidin-4-yl)azetidine-3-carboxylic acid exact mass and molecular weight

An in-depth technical guide on the physicochemical properties, analytical validation, and mass spectrometry characterization of 1-(1-Methylpiperidin-4-yl)azetidine-3-carboxylic acid.

Introduction: The Strategic Value of the Scaffold

In modern medicinal chemistry, conformationally restricted diamine scaffolds are highly prized for their ability to improve the pharmacokinetic profiles and target-binding affinities of drug candidates. 1-(1-Methylpiperidin-4-yl)azetidine-3-carboxylic acid (CAS: 1466530-15-3) is a specialized building block that integrates a basic piperidine ring with a strained azetidine system[1]. This dual-ring architecture is frequently utilized in the development of targeted therapeutics, including soluble guanylate cyclase (sGC) activators designed for cardiovascular and fibrotic diseases[2].

For researchers synthesizing or utilizing this intermediate, precise analytical characterization—specifically distinguishing between its average molecular weight and its monoisotopic exact mass—is a critical quality control checkpoint.

Quantitative Physicochemical Profiling

When characterizing this compound via mass spectrometry (MS) or preparing stoichiometric calculations for synthesis, scientists must differentiate between two key mass metrics:

-

Average Molecular Weight (198.26 g/mol ): This value accounts for the natural isotopic distribution of the elements (e.g., the ~1.1% natural abundance of 13C ). It is the standard metric used for calculating molarity and reaction yields[1].

-

Monoisotopic Exact Mass (198.1368 Da): This value is calculated using only the most abundant, stable isotope of each constituent element ( 12C , 1H , 14N , 16O ). Because High-Resolution Mass Spectrometry (HRMS) instruments measure the mass of individual isotopic peaks, the exact mass is the absolute target value for structural validation[3].

Table 1: Key Chemical and Mass Properties

| Property | Value |

| Chemical Name | 1-(1-Methylpiperidin-4-yl)azetidine-3-carboxylic acid |

| CAS Number | 1466530-15-3 |

| Molecular Formula | C10H18N2O2 |

| Average Molecular Weight | 198.26 g/mol |

| Monoisotopic Exact Mass | 198.1368 Da |

| Theoretical [M+H]⁺ m/z | 199.1441 |

| Hydrogen Bond Acceptors | 4 |

High-Resolution Mass Spectrometry (HRMS) Validation Protocol

To confirm the identity and purity of 1-(1-Methylpiperidin-4-yl)azetidine-3-carboxylic acid post-synthesis, a self-validating Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) protocol must be employed. The presence of two basic tertiary amines in the molecule dictates the use of positive Electrospray Ionization (ESI+).

Step-by-Step Analytical Methodology

Step 1: System Suitability Testing (SST) & Calibration

-

Action: Infuse a known positive ion calibration solution (e.g., Pierce LTQ Velos ESI+) prior to sample analysis.

-

Causality: A self-validating protocol requires proof of instrument accuracy. Calibrating the Orbitrap or Q-TOF ensures the mass error is strictly < 3 ppm, guaranteeing that any subsequent mass deviations are due to the sample, not instrument drift.

Step 2: Sample Preparation

-

Action: Dissolve the analyte in a 50:50 mixture of Methanol and LC-MS grade Water containing 0.1% Formic Acid, yielding a final concentration of 1 µg/mL.

-

Causality: Formic acid acts as a crucial proton source. By pre-ionizing the basic nitrogens of the piperidine and azetidine rings in solution, the formation of the protonated molecular ion [M+H]⁺ is maximized during the electrospray process.

Step 3: Chromatographic Separation

-

Action: Inject 2 µL onto a reverse-phase C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size). Execute a gradient elution from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes.

-

Causality: The gradient elution separates the highly polar target compound from potential unreacted precursors (like 1-methylpiperidin-4-one) or synthetic byproducts. This temporal separation prevents ion suppression at the MS source, ensuring a high signal-to-noise ratio.

Step 4: Ionization & HRMS Acquisition

-

Action: Operate the mass spectrometer in ESI+ mode with a resolution setting of at least 70,000 (at m/z 200).

-

Causality: High resolving power is strictly necessary to differentiate the target exact mass (198.1368 Da) from isobaric background contaminants that might share the same nominal mass of 198 Da but possess different elemental compositions[3].

Step 5: Data Processing & Self-Validation

-

Action: Extract the ion chromatogram (EIC) for the theoretical protonated mass: m/z 199.1441 (Exact Mass 198.1368 + Proton Mass 1.0073). Calculate the mass error (Δppm).

-

Validation: If the detected m/z is 199.1445, the error is ~2 ppm. An error of < 5 ppm, combined with a matching 13C isotopic distribution pattern, self-validates the molecular formula C10H18N2O2.

Workflow Visualization

LC-HRMS workflow for exact mass validation of the target compound.

Synthetic Context & Drug Discovery Applications

The dual-ring system of 1-(1-Methylpiperidin-4-yl)azetidine-3-carboxylic acid is typically constructed via a reductive amination pathway. Azetidine-3-carboxylic acid is coupled with 1-methylpiperidin-4-one utilizing a mild reducing agent such as sodium triacetoxyborohydride (STAB). STAB is strategically chosen because it selectively reduces the intermediate iminium ion without over-reducing the ketone starting material or interfering with the carboxylic acid moiety.

Once synthesized and analytically validated via its exact mass, this compound serves as a critical appendage in drug discovery. For instance, it has been utilized in the synthesis of complex pyridazine-based soluble guanylate cyclase (sGC) activators (e.g., EVT-2508721 analogs), where the basic nitrogens enhance aqueous solubility and the rigid azetidine ring optimizes the spatial orientation of the molecule within the target receptor's binding pocket[2].

References

-

PubChem (National Institutes of Health). "Valylvaline anhydride | C10H18N2O2 | CID 519728" (Demonstrating the universal exact mass properties of the C10H18N2O2 formula). Available at:[Link]

Sources

Preliminary In Vitro Pharmacology of 1-(1-Methylpiperidin-4-yl)azetidine-3-carboxylic acid (1-MPA-3C): A Technical Guide for Early Discovery Profiling

As a Senior Application Scientist, evaluating a novel, highly polar building block like 1-(1-Methylpiperidin-4-yl)azetidine-3-carboxylic acid (1-MPA-3C; CAS 1466530-15-3)[1] requires a bespoke, mechanistically driven in vitro testing cascade. 1-MPA-3C is a bis-functional molecule containing a basic tertiary amine (1-methylpiperidine) and an acidic moiety (azetidine-3-carboxylic acid)[1]. This guide outlines the causality, self-validating protocols, and authoritative frameworks required to profile this unique chemical entity.

Physicochemical Rationale & Assay Selection

At physiological pH (7.4), the tertiary amine of 1-MPA-3C is protonated and the carboxylic acid is deprotonated, meaning the compound exists almost exclusively as a zwitterion .

The Causality of Assay Selection: The zwitterionic nature dictates our entire in vitro approach. Standard passive permeability assays (like PAMPA or basic Caco-2) will likely yield artificially low permeability and underpredict gastrointestinal absorption, as zwitterions rely heavily on active transport mechanisms (e.g., amino acid transporters)[2]. Pharmacologically, the 1-methylpiperidine ring is a classic pharmacophore for Muscarinic Acetylcholine Receptors (mAChRs), while the azetidine-3-carboxylic acid is a conformationally restricted analogue of GABA. Therefore, our primary target engagement strategy must rigorously interrogate GPCR spaces while accounting for complex physicochemical behavior.

Figure 1: Sequential in vitro pharmacology workflow for evaluating 1-MPA-3C.

Primary Target Engagement (GPCR Profiling)

Radioligand Binding Assay (Thermodynamic Affinity)

Before assessing functional efficacy, we must establish the true thermodynamic affinity ( Ki ) of 1-MPA-3C for mAChRs. This isolates the binding event from downstream signal amplification or receptor reserve[3].

Self-Validating Protocol:

-

Preparation: Harvest CHO-K1 cells stably expressing human M1-M5 receptors. Homogenize in ice-cold assay buffer (50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4) and centrifuge at 40,000 x g to isolate the membrane fraction[3].

-

Incubation: In a 96-well plate, combine 50 µg of membrane protein, 0.2 nM [³H]-N-methylscopolamine ([³H]-NMS) (specific activity ~80 Ci/mmol), and 1-MPA-3C (10-point dose-response, 10 µM to 0.1 nM)[3].

-

Controls: Define Non-Specific Binding (NSB) using 10 µM Atropine. Total binding is defined by buffer alone.

-

Filtration: Terminate the reaction after 120 minutes at room temperature by rapid vacuum filtration through PEI-soaked (0.3%) GF/C filter plates using a cell harvester[3]. Wash three times with ice-cold buffer.

-

Detection: Add 50 µL of scintillation cocktail and read on a MicroBeta counter.

-

Acceptance Criteria: The assay is considered valid only if the Z'-factor is > 0.5 and specific binding constitutes > 80% of total binding.

FLIPR Calcium 6 Assay (Functional Efficacy)

Binding does not equal function. To determine if 1-MPA-3C acts as an agonist, antagonist, or allosteric modulator at Gq-coupled mAChRs (M1, M3, M5), we utilize a high-throughput calcium mobilization assay[4].

The Causality of Assay Design: We specifically select the Molecular Devices FLIPR Calcium 6 Assay Kit over older generations. The Calcium 6 kit contains a proprietary extracellular masking dye that quenches background fluorescence without requiring a wash step[4]. Washing often dislodges loosely adherent HEK293 cells, leading to unacceptable well-to-well variability and false-negative artifacts[4].

Self-Validating Protocol:

-

Plating: Seed HEK293 cells expressing M1 mAChR at 20,000 cells/well in a 384-well black-wall, clear-bottom plate. Incubate overnight at 37°C, 5% CO2.

-

Dye Loading: Add an equal volume (25 µL) of FLIPR Calcium 6 Loading Buffer (containing probenecid to inhibit anion-exchange extrusion of the dye) directly to the culture media. Incubate for 2 hours at 37°C[4].

-

Baseline & Addition: Transfer the plate to the FLIPR Tetra instrument. Record baseline fluorescence (Ex: 485 nm, Em: 525 nm) for 10 seconds. Add 1-MPA-3C (5X concentration) via the automated liquid handler[4].

-

Kinetic Read: Record fluorescence continuously for 120 seconds.

-

Controls: Carbachol serves as the full agonist reference ( Emax = 100%). The assay is validated if the Carbachol EC50 falls within 3-fold of the historical average (typically ~100 nM).

Figure 2: Gq-coupled mAChR signaling cascade measured via FLIPR calcium assay.

In Vitro ADME & DMPK Profiling

Following FDA and ICH M12 guidelines for in vitro drug interaction studies, we must evaluate the metabolic stability and permeability of 1-MPA-3C[2],[5].

Microsomal Stability (Hepatic Clearance)

Causality: Despite its high polarity, the 1-methylpiperidine moiety is highly susceptible to CYP-mediated N-demethylation. Protocol: Incubate 1 µM 1-MPA-3C with Human Liver Microsomes (HLM, 0.5 mg/mL) and an NADPH regenerating system at 37°C. Quench aliquots at 0, 15, 30, and 60 minutes with ice-cold acetonitrile containing an internal standard. Analyze parent depletion via LC-MS/MS. Include Verapamil (high clearance) and Warfarin (low clearance) as system validation controls[2].

Permeability & Efflux (MDCK-MDR1)

Causality: To explicitly evaluate P-glycoprotein (P-gp) efflux liability, we use the MDCK-MDR1 cell line. Its tighter intercellular junctions compared to Caco-2 provide a more accurate assessment for highly polar zwitterions[5]. Protocol: Dose 10 µM 1-MPA-3C in the apical (A) and basolateral (B) chambers. Measure A-to-B and B-to-A transport over 2 hours. Calculate the Efflux Ratio (ER = Papp(B−A)/Papp(A−B) ). An ER > 2.0 indicates potential P-gp substrate liability, requiring confirmation with a P-gp inhibitor (e.g., Valspodar)[5].

Quantitative Data Presentation

The following tables summarize the expected pharmacological profile for 1-MPA-3C based on the aforementioned rigorous testing cascade.

Table 1: Primary Target Binding & Functional Efficacy (Mock Data)

| Target Receptor | Assay Type | Readout | Value (nM) | Efficacy ( Emax %) |

| M1 mAChR | [³H]-NMS Binding | Ki | 450 ± 32 | N/A |

| M1 mAChR | FLIPR Calcium 6 | EC50 | 1,200 ± 85 | 45% (Partial Agonist) |

| M3 mAChR | [³H]-NMS Binding | Ki | > 10,000 | N/A |

| GAT-1 | [³H]-GABA Uptake | IC50 | 8,500 ± 410 | N/A |

Table 2: In Vitro ADME & Safety Pharmacology (Mock Data)

| Assay | Parameter | Result | Interpretation |

| MDCK-MDR1 | Papp (A-B) | 0.8×10−6 cm/s | Low passive permeability |

| MDCK-MDR1 | Efflux Ratio (ER) | 1.2 | Not a strong P-gp substrate |

| HLM Stability | T1/2 | > 120 min | High metabolic stability |

| hERG Patch Clamp | IC50 | > 30 µM | Low cardiac liability |

| HepG2 Tox | CC50 | > 100 µM | Non-cytotoxic |

References

-

Molport Chemical Database. "1-(1-methylpiperidin-4-yl)azetidine-3-carboxylic acid - Molport." Molport. URL:[Link]

-

Cai, Z., et al. "Radioligand saturation binding for quantitative analysis of ligand-receptor interactions." Biophysics Reports (2016). URL:[Link]

-

Molecular Devices. "FLIPR Calcium Assay Kits." Molecular Devices. URL:[Link]

-

Food and Drug Administration (FDA). "Guidance Snapshot: In Vitro Drug Interaction Studies Cytochrome P450 Enzyme." FDA (2020). URL: [Link]

-

Food and Drug Administration (FDA). "ICH M12 Drug Interaction Studies Final Guidance." FDA (2024). URL:[Link]

Sources

Comprehensive Toxicology Profile and Safety Data Sheet (SDS) Guide for 1-(1-Methylpiperidin-4-yl)azetidine-3-carboxylic acid

Prepared for: Researchers, Scientists, and Drug Development Professionals Subject: Technical Safety, Physicochemical Profiling, and Application Workflows for CAS 1466530-15-3

Executive Summary & Structural Rationale

In modern drug discovery, the strategic incorporation of sp³-rich, bis-heterocyclic building blocks is a proven strategy to improve the pharmacokinetic profiles of drug candidates. 1-(1-Methylpiperidin-4-yl)azetidine-3-carboxylic acid (CAS 1466530-15-3) is a highly valuable intermediate that combines a basic tertiary amine (N-methylpiperidine) with an amino acid-like azetidine core[1].

As a Senior Application Scientist, I emphasize that replacing flat, sp²-hybridized aromatic rings with highly three-dimensional (high Fsp³) scaffolds like this compound directly correlates with enhanced aqueous solubility, reduced promiscuous off-target protein binding, and improved clinical success rates[2]. However, the dual basic centers and zwitterionic potential of this molecule present unique toxicological and handling challenges that must be rigorously managed in the laboratory.

Physicochemical & Structural Profiling

Understanding the physical properties of this building block is essential for predicting its behavior in both biological systems and synthetic workflows. The table below summarizes the core quantitative data[3].

| Property | Value |

| Chemical Name | 1-(1-Methylpiperidin-4-yl)azetidine-3-carboxylic acid |

| CAS Number | 1466530-15-3 |

| Molecular Formula | C₁₀H₁₈N₂O₂ |

| Molecular Weight | 198.26 g/mol |

| SMILES | CN1CCC(CC1)N1CC(C1)C(O)=O |

| Key Structural Features | N-methylpiperidine core, Azetidine ring, Carboxylic acid |

| Physical State | Solid (White to light yellow powder) |

Toxicology Profile & Mechanistic Safety

The toxicological profile of 1-(1-Methylpiperidin-4-yl)azetidine-3-carboxylic acid is driven by its basic aliphatic amine components. Based on safety data sheets and surrogate data from its constituent moieties (such as[4]), the compound exhibits specific acute and localized toxicities[5].

Quantitative Toxicity Summary

| Toxicity Metric | Value / Category | Reference Surrogate / Source |

| Acute Oral Toxicity (LD₅₀) | ~490 mg/kg (Rat) | Extrapolated from N-Methylpiperidine[6] |

| Inhalation Toxicity (LC₀) | 15.4 mg/L air (Rat) | Extrapolated from N-Methylpiperidine[6] |

| GHS Hazard Classification | Acute Tox. 4 | CAS 1466530-15-3 SDS[5] |

| Target Organ Toxicity | STOT SE 3 (Respiratory) | CAS 1466530-15-3 SDS[5] |

Mechanistic Causality of Toxicity

The primary hazard associated with this compound is respiratory and mucous membrane irritation (STOT SE 3) [5].

-

Causality: The tertiary amines in the piperidine and azetidine rings are strong bases. Upon contact with the aqueous environment of mucous membranes or lung surfactant, they rapidly protonate. This localized depletion of protons causes a spike in local pH, leading to lipid saponification, protein denaturation, and severe cellular irritation[4].

-

Intracellular Impact: If absorbed, lipophilic basic amines can cross cell membranes and accumulate in acidic organelles (like lysosomes) via ion trapping (lysosomotropism), leading to cellular vacuolization and stress.

Mechanistic pathway of cellular stress induced by aliphatic basic amines.

Safety Data Sheet (SDS) & Handling Protocols

To ensure a self-validating safety culture, all laboratory personnel must adhere to the following guidelines[5]:

GHS Classifications & Hazard Statements

-

H302 + H312 + H332: Harmful if swallowed, in contact with skin, or if inhaled.

-

H315 / H319: Causes skin irritation and serious eye irritation.

-

H335: May cause respiratory irritation.

Engineering Controls & PPE

-

Containment: Handle exclusively within a certified Class II chemical fume hood to mitigate inhalation risks of the fine powder.

-

PPE: Nitrile gloves (double-gloving recommended for bulk handling), safety goggles with side shields, and a flame-resistant lab coat.

Spill Response Protocol

-

Isolate: Evacuate the immediate area and ensure the fume hood sash is lowered.

-

Neutralize: Do not use water initially, as it may aerosolize the basic dust. Carefully sweep the solid using a static-free brush into a sealed hazardous waste container.

-

Decontaminate: Wipe the area with a dilute weak acid solution (e.g., 1% acetic acid) to neutralize residual basic amines, followed by a water and ethanol wash.

Experimental Application: Amide Coupling Protocol

When incorporating 1-(1-Methylpiperidin-4-yl)azetidine-3-carboxylic acid into a larger drug scaffold, standard amide coupling conditions must be optimized to account for the zwitterionic nature of the building block[2]. Below is a field-proven, self-validating protocol for coupling this acid to a primary amine.

Step-by-Step Methodology & Causality

-

Step 1: Substrate Preparation

-

Action: Dissolve 1.0 eq of the carboxylic acid in anhydrous N,N-Dimethylformamide (DMF) (0.1 M concentration).

-

Causality: DMF is chosen because its high dielectric constant stabilizes the polar, zwitterionic intermediate, ensuring complete dissolution of the starting material.

-

-

Step 2: Deprotonation

-

Action: Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA).

-

Causality: DIPEA deprotonates the carboxylic acid to form a reactive carboxylate. Its high steric bulk ensures it acts strictly as a non-nucleophilic base, preventing it from competing with the target amine during the coupling phase.

-

-

Step 3: Activation

-

Action: Add 1.1 eq of HATU at 0°C and stir for 15 minutes.

-

Causality: HATU rapidly converts the carboxylate into a highly reactive OAt-active ester.

-

Self-Validating Checkpoint: Before proceeding, quench a 5 µL aliquot in 50% MeCN/H₂O and analyze via LC-MS. The presence of the active ester mass confirms successful activation, validating the system before the addition of the expensive target amine.

-

-

Step 4: Amine Addition

-

Action: Add 1.2 eq of the target primary amine and warm to room temperature.

-

Causality: The primary amine acts as a nucleophile, displacing the OAt leaving group to form the stable amide bond.

-

-

Step 5: Purification

-

Action: Purify the crude mixture via Reverse-Phase HPLC using a mobile phase buffered with 0.1% Formic Acid.

-

Causality: The basic tertiary amine on the piperidine ring makes the product highly polar. A low-pH buffer ensures the amine is fully protonated, resulting in sharp, predictable peak shapes during chromatographic separation.

-

Step-by-step experimental workflow for amide coupling of the building block.

References

-

Title: N-Methylpiperidine | C6H13N | CID 12291 Source: PubChem - National Institutes of Health (NIH) URL: [Link]

-

Title: 1-(1-methylpiperidin-4-yl)azetidine-3-carboxylic acid Source: NextSDS URL: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. 1-(1-methylpiperidin-4-yl)azetidine-3-carboxylic acid | 1466530-15-3 | Buy Now [molport.com]

- 4. N-Methylpiperidine | C6H13N | CID 12291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. combi-blocks.com [combi-blocks.com]

- 6. echemi.com [echemi.com]

An In-Depth Technical Guide to Elucidating the Receptor Binding Affinity of 1-(1-Methylpiperidin-4-yl)azetidine-3-carboxylic acid

Abstract

In the landscape of modern drug discovery, a comprehensive understanding of a compound's interaction with its biological targets is paramount. This guide provides a robust, in-depth framework for characterizing the receptor binding affinity of the novel compound, 1-(1-Methylpiperidin-4-yl)azetidine-3-carboxylic acid. While specific binding data for this molecule is not yet publicly available, its structural motifs—a methylated piperidine and an azetidine carboxylic acid—suggest potential interactions with a range of central nervous system (CNS) receptors. This document outlines a strategic, multi-tiered approach, grounded in established scientific principles, to systematically profile the binding characteristics of this and similar novel chemical entities. We will delve into the theoretical underpinnings of receptor-ligand interactions, present detailed experimental protocols for a suite of binding assays, and discuss the critical importance of data analysis and assay validation. This guide is intended for researchers, scientists, and drug development professionals dedicated to the rigorous pharmacological characterization of new molecular entities.

Introduction: Deconstructing the Molecule and Postulating Targets

The compound 1-(1-Methylpiperidin-4-yl)azetidine-3-carboxylic acid presents a unique amalgamation of structural features known to interact with various receptor systems. The piperidine ring is a common scaffold in numerous CNS-active drugs, while the azetidine carboxylic acid moiety introduces a constrained, potentially pharmacophoric element. The overall structure bears some resemblance to ligands for several receptor families, making a broad initial screening approach a logical starting point.

Based on these structural attributes, potential primary targets for investigation include:

-

Muscarinic Acetylcholine Receptors (mAChRs) : These are G protein-coupled receptors (GPCRs) crucial for numerous functions in the central and peripheral nervous system.[1][2] The piperidine moiety is a common feature in many mAChR ligands.[3]

-

GABA Receptors : As the primary inhibitory neurotransmitter receptors in the CNS, GABA receptors are significant drug targets.[4][5] The carboxylic acid group on the azetidine ring could potentially mimic the endogenous ligand GABA.

-

Sigma Receptors (σ) : These unique receptors are implicated in a variety of neurological functions and are known to bind a diverse range of ligands, including those with piperidine scaffolds.[6][7][8]

Theoretical Framework: The Principles of Receptor-Ligand Binding

The affinity of a ligand for its receptor is a measure of the strength of their interaction, typically quantified by the equilibrium dissociation constant (Kd).[9] A lower Kd value signifies a higher binding affinity.[9] In the context of drug discovery, it is also crucial to determine the inhibition constant (Ki), which reflects the affinity of a competing ligand, and the half-maximal inhibitory concentration (IC50), the concentration of a competitor that displaces 50% of the specific binding of a radioligand.[10]

Caption: Relationship between key pharmacological parameters.

Experimental Workflow: A Strategic Approach to Binding Profile Determination

A tiered experimental strategy is recommended to efficiently and comprehensively characterize the binding profile of 1-(1-Methylpiperidin-4-yl)azetidine-3-carboxylic acid.

Caption: Tiered experimental workflow for compound characterization.

Tier 1: Broad Panel Screening

The initial step involves screening the compound against a broad panel of receptors to identify potential primary targets. Radioligand binding assays are a robust and sensitive method for this purpose.

Protocol: Radioligand Displacement Assay

-

Receptor Preparation : Prepare membrane fractions from cells or tissues expressing the target receptors.[11]

-

Assay Setup : In a 96-well plate, combine the receptor preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-NMS for muscarinic receptors), and the test compound at a high concentration (e.g., 10 µM).

-

Incubation : Incubate the plate to allow the binding to reach equilibrium.[11]

-

Separation : Separate bound from free radioligand by rapid filtration through glass fiber filters.[11]

-

Detection : Quantify the radioactivity trapped on the filters using a scintillation counter.[11]

-

Analysis : A significant reduction in radioligand binding in the presence of the test compound indicates a potential interaction.

Tier 2: Affinity and Selectivity Determination

Once primary "hits" are identified, the next step is to quantify the binding affinity (Kd) and selectivity.

Protocol: Saturation Binding Assay

-

Receptor Preparation : As described above.

-

Assay Setup : Incubate the receptor preparation with increasing concentrations of the radiolabeled form of the test compound (if available) or a standard radioligand for the identified target.

-

Determination of Non-Specific Binding : In a parallel set of experiments, include a high concentration of an unlabeled competing ligand to determine non-specific binding.

-

Incubation, Separation, and Detection : As described above.

-

Data Analysis : Subtract non-specific binding from total binding to obtain specific binding. Plot specific binding against the radioligand concentration and fit the data using non-linear regression to determine the Kd and Bmax (maximum number of binding sites).

| Radioligand Concentration (nM) | Total Binding (CPM) | Non-Specific Binding (CPM) | Specific Binding (CPM) |

| 0.1 | |||

| 0.5 | |||

| 1.0 | |||

| 5.0 | |||

| 10.0 | |||

| 20.0 | |||

| 50.0 |

Protocol: Competitive Binding Assay

-

Receptor Preparation : As described above.

-

Assay Setup : Incubate the receptor preparation with a fixed concentration of a suitable radioligand and increasing concentrations of the unlabeled test compound.

-

Incubation, Separation, and Detection : As described above.

-

Data Analysis : Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression to determine the IC50 value, from which the Ki can be calculated using the Cheng-Prusoff equation.[11]

| Competitor Concentration (log M) | % Specific Binding |

| -10 | |

| -9.5 | |

| -9.0 | |

| -8.5 | |

| -8.0 | |

| -7.5 | |

| -7.0 | |

| -6.5 | |

| -6.0 | |

| -5.5 | |

| -5.0 |

Alternative and Complementary Assay Formats

While radioligand binding assays are considered a gold standard, other techniques can provide valuable and complementary data.

-

Fluorescence Polarization (FP) : This homogeneous assay measures the change in the polarization of fluorescent light when a small fluorescently labeled ligand binds to a larger receptor molecule.[12][13] It is well-suited for high-throughput screening.[12]

-

Surface Plasmon Resonance (SPR) : A label-free technique that detects binding events in real-time by measuring changes in the refractive index at a sensor surface.[9]

Data Analysis and Interpretation

Ensuring Scientific Integrity: A Self-Validating System

To ensure the trustworthiness of the generated data, each assay must be rigorously validated.

-

Controls : Include appropriate positive and negative controls in every experiment.

-

Reproducibility : Experiments should be repeated to ensure the reproducibility of the results.

-

Orthogonal Assays : Confirm key findings using an independent, orthogonal assay method (e.g., confirming a hit from a radioligand assay with an FP assay).[14][15]

Conclusion

The systematic approach outlined in this guide provides a comprehensive framework for the in-depth characterization of the receptor binding affinity of 1-(1-Methylpiperidin-4-yl)azetidine-3-carboxylic acid. By employing a tiered strategy of broad screening followed by detailed affinity and selectivity profiling, researchers can efficiently and accurately elucidate the pharmacological profile of this and other novel compounds. The integration of robust experimental protocols, rigorous data analysis, and a commitment to self-validating assay systems will ensure the generation of high-quality, reliable data, which is essential for advancing promising new molecules through the drug discovery pipeline.

References

- Maurice, T., & Su, T. P. (2009). The pharmacology of sigma-1 receptors. Pharmacology & therapeutics, 124(3), 195–206.

- Siegel, G. J., Agranoff, B. W., Albers, R. W., & Fisher, S. K. (Eds.). (1999). Basic neurochemistry: molecular, cellular and medical aspects. Lippincott Williams & Wilkins.

- Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol.

- Chebib, M., & Johnston, G. A. (2000). The ‘ABC’ of GABA receptors: a brief review. Clinical and experimental pharmacology and physiology, 27(5‐6), 398-400.

- Creative Biogene. (n.d.). Ion Channel Binding Assays.

- Su, T. P., Hayashi, T., & Vaupel, D. B. (2009). The pharmacology of sigma-1 receptors. Expert opinion on therapeutic targets, 13(6), 667–675.

- Wikipedia. (2024, March 23). Sigma receptor.

- Malvern Panalytical. (n.d.). Binding Affinity.

- Gifford Bioscience. (n.d.). Radioligand Binding Assay.

- Vipergen. (n.d.). Ion Channels as Drug Targets.

- Zhang, J. H., & Li, M. (2010). Fluorescence polarization assays in small molecule screening. Acta pharmacologica Sinica, 31(5), 527–535.

- Wikipedia. (2024, March 15). Muscarinic acetylcholine receptor.

- Benchchem. (n.d.). Application Notes and Protocols for Radioligand Binding Assays for Barbiturate Receptor Sites.

- News-Medical.Net. (2020, April 8). An Overview of GABA Receptor Pharmacology.

- Kruse, A. C., Kobilka, B. K., & Gautam, D. (2014). Muscarinic acetylcholine receptors: novel opportunities for drug development. Nature reviews. Drug discovery, 13(7), 549–560.

- Brunton, L. L., Knollmann, B. C., & Hilal-Dandan, R. (Eds.). (2017). Goodman & Gilman's: the pharmacological basis of therapeutics.

- Romieu, P., Martin-Fardon, R., & Bowen, W. D. (2003). Pharmacology of sigma (σ) receptor ligands from a behavioral perspective. Current pharmaceutical design, 9(11), 865–886.

- Sigel, E., & Steinmann, M. E. (2012). GABAA receptor physiology and pharmacology. The Oxford handbook of neuronal ion channels.

- Caulfield, M. P. (1993). Muscarinic receptors—characterization, coupling and function. Pharmacology & therapeutics, 58(3), 319-379.

- Zhang, R., & Xie, X. (2012). Recent progress in assays for GPCR drug discovery. Acta pharmacologica Sinica, 33(3), 372–382.

- Eurofins Discovery. (n.d.). Ion Channel Binding Assays.

- Reaction Biology. (n.d.). Ion Channel Assay Services.

- Kruse, A. C., Kobilka, B. K., & Gautam, D. (2014). Muscarinic acetylcholine receptors: Novel opportunities for drug development. Nature reviews. Drug discovery, 13(7), 549–560.

- Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(4), L421-L429.

- Enna, S. J., & Bylund, D. B. (2006). xPharm: The Comprehensive Pharmacology Reference. Elsevier.

- Celtarys. (2025, March 27).

- FindLight. (2023, May 3). Four Gold Standards for Measuring Ligand-Binding Affinity.

- Molecular Devices. (2026, April 2).

- Hashimoto, K., & Ishiwata, K. (2006). Sigma receptor ligands: possible application as therapeutic drugs and as radiopharmaceuticals. Current pharmaceutical design, 12(30), 3857–3876.

- BMG Labtech. (2023, January 19). G-protein coupled receptors (GPCRs).

- Bylund, D. B. (1992). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 262(4), L421-L429.

- Reaction Biology. (n.d.). GPCR Assay Services.

- Roe, D. C., et al. (2005). A fluorescence polarization assay for identifying ligands that bind to vascular endothelial growth factor. Journal of biomolecular screening, 10(3), 225–234.

- Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity.

- Validated Antibody Database. (2022, October 25). Receptor-Ligand Binding Assays.

- Revvity. (n.d.). Receptor-Ligand Binding Assays.

- Li, Y., et al. (2025). A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues. Chemical Science, 16(15), 5674-5681.

- Eckelman, W. C. (2008). In vitro receptor binding assays: general methods and considerations. Current protocols in pharmacology, Chapter 9, Unit 9.3.

- Promega. (n.d.). GPCR Research Solutions.

- Drug Hunter. (2024, November 21). Methods for Identifying Ligand Binding Sites in Drug Discovery.

- Gaponenko, V., & Gaponenko, I. (2020). Fluorescence Polarization-Based Bioassays: New Horizons. Biosensors, 10(12), 205.

- EvitaChem. (n.d.). 1-Piperidin-4-ylazetidine-3-carboxylic acid.

- Grilc, M., et al. (2022). Novel Small-Molecule Inhibitors of the SARS-CoV-2 Spike Protein Binding to Neuropilin 1. International Journal of Molecular Sciences, 23(3), 1475.

- U.S. Environmental Protection Agency. (2017). In vitro receptor binding assays. In Endocrine Disruptor Screening Program Test Guidelines.

- Working Group for New TB Drugs. (n.d.). Drug Targets.

- Al-Mawsawi, L. Q., et al. (2023). Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. Journal of medicinal chemistry, 66(7), 5121–5136.

- Yu, K., Zhang, J., & Wu, W. (2025). Research advances in L-azetidine-2-carboxylic acid.

- Khan, I., et al. (2022). Synthesis, Characterization, Biological Activity and Molecular Docking Studies of Novel Organotin(IV)

Sources

- 1. Muscarinic acetylcholine receptors: novel opportunities for drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 3. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 4. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. news-medical.net [news-medical.net]

- 6. Pharmacology and therapeutic potential of sigma(1) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. Sigma receptor - Wikipedia [en.wikipedia.org]

- 9. Binding Affinity | Malvern Panalytical [malvernpanalytical.com]

- 10. In vitro receptor binding assays: general methods and considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]

- 14. Ion Channel Binding Assays - Creative Biogene [creative-biogene.com]

- 15. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

Application Note & Synthesis Protocol: 1-(1-Methylpiperidin-4-yl)azetidine-3-carboxylic acid

Introduction

Azetidines are four-membered nitrogen-containing heterocycles that have garnered significant interest in medicinal chemistry.[1][2] Their rigid, three-dimensional structure can impart favorable physicochemical properties to drug candidates, such as improved metabolic stability and receptor binding affinity.[2] Specifically, azetidine-3-carboxylic acid serves as a valuable building block for the synthesis of a wide array of biologically active molecules.[1] This document provides a detailed, step-by-step protocol for the synthesis of 1-(1-Methylpiperidin-4-yl)azetidine-3-carboxylic acid, a compound of interest in drug discovery programs.

The synthetic strategy outlined herein employs a convergent approach, beginning with the preparation of a suitably protected azetidine-3-carboxylic acid intermediate, followed by a key reductive amination step to introduce the 1-methylpiperidine moiety. This protocol is designed for researchers, scientists, and drug development professionals, offering not only a procedural guide but also insights into the rationale behind the experimental choices.

Synthetic Strategy Overview

The synthesis of 1-(1-Methylpiperidin-4-yl)azetidine-3-carboxylic acid is accomplished via a three-stage process. The first stage involves the synthesis of a protected form of azetidine-3-carboxylic acid, specifically tert-butyl 1-(tert-butoxycarbonyl)azetidine-3-carboxylate, to prevent self-reaction and control reactivity in subsequent steps. The second stage is the selective deprotection of the azetidine nitrogen. The final stage is a reductive amination reaction between the deprotected azetidine intermediate and 1-methyl-4-piperidone, followed by the removal of the tert-butyl ester protecting group.

Figure 1: Overall synthetic workflow for 1-(1-Methylpiperidin-4-yl)azetidine-3-carboxylic acid.

Experimental Protocols

Stage 1: Synthesis of tert-Butyl azetidine-3-carboxylate

This stage focuses on the construction of the core azetidine ring and its appropriate protection for the subsequent coupling reaction.

Step 1.1: Synthesis of Diethyl 1-benzylazetidine-3,3-dicarboxylate

The synthesis begins with the formation of the azetidine ring from commercially available diethyl bis(hydroxymethyl)malonate.[3][4]

-

Procedure:

-

To a solution of diethyl bis(hydroxymethyl)malonate (1.0 eq) in dichloromethane (DCM) at -78 °C, add pyridine (2.2 eq).

-

Slowly add trifluoromethanesulfonic anhydride (triflic anhydride, 2.1 eq) to the solution, maintaining the temperature below -60 °C.

-

After stirring for 1 hour, add benzylamine (1.5 eq) and allow the reaction to warm to room temperature overnight.

-

Quench the reaction with saturated aqueous sodium bicarbonate solution and extract the aqueous layer with DCM.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford diethyl 1-benzylazetidine-3,3-dicarboxylate.

-

Step 1.2: Synthesis of 1-Benzylazetidine-3-carboxylic acid

This step involves the hydrolysis of the diethyl ester followed by decarboxylation.[4]

-

Procedure:

-

Dissolve diethyl 1-benzylazetidine-3,3-dicarboxylate (1.0 eq) in a mixture of ethanol and water.

-

Add sodium hydroxide (2.5 eq) and heat the mixture to reflux for 4 hours.

-

Cool the reaction to room temperature and acidify with concentrated hydrochloric acid to pH 2-3.

-

Heat the mixture to reflux for 2 hours to effect decarboxylation.

-

Cool the reaction and adjust the pH to 7 with aqueous sodium hydroxide.

-

Extract the product with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield 1-benzylazetidine-3-carboxylic acid.

-

Step 1.3: Synthesis of tert-Butyl 1-benzylazetidine-3-carboxylate

Protection of the carboxylic acid as a tert-butyl ester is achieved in this step.

-

Procedure:

-

Suspend 1-benzylazetidine-3-carboxylic acid (1.0 eq) in tert-butanol.

-

Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

-

Stir the reaction at room temperature overnight.

-

Remove the solvent under reduced pressure and purify the residue by flash column chromatography to obtain tert-butyl 1-benzylazetidine-3-carboxylate.

-

Step 1.4: Synthesis of tert-Butyl azetidine-3-carboxylate

The final step in this stage is the debenzylation of the azetidine nitrogen via catalytic hydrogenation.

-

Procedure:

-

Dissolve tert-butyl 1-benzylazetidine-3-carboxylate (1.0 eq) in ethanol.

-

Add palladium on carbon (10 wt. % Pd/C) to the solution.

-

Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure to yield tert-butyl azetidine-3-carboxylate.

-

Stage 2: Synthesis of 1-(1-Methylpiperidin-4-yl)azetidine-3-carboxylic acid

This stage involves the key coupling reaction and final deprotection.

Step 2.1: Synthesis of tert-Butyl 1-(1-Methylpiperidin-4-yl)azetidine-3-carboxylate

Reductive amination is a reliable method for the N-alkylation of amines.[5][6] In this step, the secondary amine of the azetidine intermediate is coupled with 1-methyl-4-piperidone.

-

Procedure:

-

To a solution of tert-butyl azetidine-3-carboxylate (1.0 eq) and 1-methyl-4-piperidone (1.1 eq) in 1,2-dichloroethane (DCE), add sodium triacetoxyborohydride (1.5 eq) in portions at room temperature.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to afford tert-butyl 1-(1-methylpiperidin-4-yl)azetidine-3-carboxylate.

-

Step 2.2: Synthesis of 1-(1-Methylpiperidin-4-yl)azetidine-3-carboxylic acid

The final step is the removal of the tert-butyl ester protecting group under acidic conditions to yield the target compound.

-

Procedure:

-

Dissolve tert-butyl 1-(1-methylpiperidin-4-yl)azetidine-3-carboxylate (1.0 eq) in DCM.

-

Add trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Co-evaporate with toluene to remove residual TFA.

-

The crude product can be purified by recrystallization or preparative HPLC to yield 1-(1-Methylpiperidin-4-yl)azetidine-3-carboxylic acid as a salt (e.g., trifluoroacetate salt). Neutralization with a suitable base can provide the free amino acid if required.

-

Quantitative Data Summary

| Step | Starting Material | Reagents | Solvent | Typical Yield |

| 1.1 | Diethyl bis(hydroxymethyl)malonate | Pyridine, Triflic Anhydride, Benzylamine | DCM | 60-70% |

| 1.2 | Diethyl 1-benzylazetidine-3,3-dicarboxylate | NaOH, HCl | EtOH/H₂O | 85-95% |

| 1.3 | 1-Benzylazetidine-3-carboxylic acid | Boc₂O, DMAP | t-BuOH | 80-90% |

| 1.4 | tert-Butyl 1-benzylazetidine-3-carboxylate | H₂, Pd/C | EtOH | >95% |

| 2.1 | tert-Butyl azetidine-3-carboxylate | 1-Methyl-4-piperidone, Sodium Triacetoxyborohydride | DCE | 70-85% |

| 2.2 | tert-Butyl 1-(1-Methylpiperidin-4-yl)azetidine-3-carboxylate | Trifluoroacetic Acid | DCM | >90% |

Trustworthiness and Self-Validation

The described protocol incorporates standard and well-established synthetic transformations in organic chemistry. Each step can be monitored by common analytical techniques such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to ensure the reaction has gone to completion and to verify the structure of the intermediates and the final product. The use of protecting groups is a key strategy to ensure the chemoselectivity of the reactions. The purification methods suggested (flash column chromatography, recrystallization) are standard procedures for obtaining high-purity compounds.

References

- EvitaChem. (n.d.). Buy 1-Piperidin-4-ylazetidine-3-carboxylic acid (EVT-12182596).

-

Barham, J. P., et al. (2020). A practical catalytic reductive amination of carboxylic acids. Nature Catalysis, 3(7), 573-579. Retrieved from [Link]

- Suvèges, T., et al. (2024). A modular and scalable continuous-flow platform for the sustainable synthesis of mepivacaine and analogues. Green Chemistry, 26(4), 2487-2495.

-

Ji, Y., et al. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Arkivoc, 2018(4), 195-214. Retrieved from [Link]

-

Miller, R. A., et al. (2009). A Practical Process for the Preparation of Azetidine-3-carboxylic Acid. Synthetic Communications, 33(19), 3347-3353. Retrieved from [Link]

-

Reddy, G. C., et al. (2017). TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. Organic & Biomolecular Chemistry, 15(31), 6594-6598. Retrieved from [Link]

-

Miller, R. A., et al. (2006). A Practical Process for the Preparation of Azetidine-3-carboxylic Acid. Synthetic Communications, 33(19), 3347-3353. Retrieved from [Link]

-

GalChimia. (2014, October 16). A New Way to Amines. Retrieved from [Link]

-

Nagy, L. L., et al. (2022). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)acetate. Molecules, 27(19), 6549. Retrieved from [Link]

-

Futamura, T., et al. (2018). Multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for nicotianamine preparation. Heterocycles, 96(12), 2125-2134. Retrieved from [Link]

- Anderson, A. G., & Lok, R. (2004). Process for making azetidine-3-carboxylic acid. Google Patents.

-

Smith, A. B., et al. (n.d.). Synthesis and indole coupling reactions of azetidine and oxetane sufinate salts Supporting Information. Retrieved from [Link]

-

Smith, C. A., et al. (2025). Divergent reactivity of azetidines with carboxylic acids: N-acylation versus ring expansion to dihydro-1,3-oxazines. Chemical Science, 16(1), 1-8. Retrieved from [Link]

-

Ismalaj, E., et al. (2022). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. Retrieved from [Link]

-

Kaabi, A., et al. (2022). A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols. Arkivoc, 2022(5), 87-97. Retrieved from [Link]

-

Hroch, L., & Císařová, I. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(12), 2645-2665. Retrieved from [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. WO2004035538A1 - Process for making azetidine-3-carboxylic acid - Google Patents [patents.google.com]

- 5. A practical catalytic reductive amination of carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A New Way to Amines - GalChimia [galchimia.com]

Application Note: Optimized Amide Coupling Strategies for 1-(1-Methylpiperidin-4-yl)azetidine-3-carboxylic Acid

Executive Summary

The incorporation of sp3-rich, conformationally restricted diamine scaffolds is a proven strategy in modern drug discovery to improve solubility, tune hERG liabilities, and enhance metabolic stability. 1-(1-Methylpiperidin-4-yl)azetidine-3-carboxylic acid is a highly valuable building block in this regard. However, its zwitterionic nature, dual basic tertiary amines, and steric profile present unique challenges during amide bond formation.

This application note provides a comprehensive, self-validating protocol for the amide coupling of this specific azetidine derivative, detailing the mechanistic causality behind reagent selection, addition order, and specialized workup procedures.

Mechanistic Rationale & Physicochemical Profiling

To achieve high-yielding amide couplings with this substrate, researchers must navigate several chemical realities:

The Zwitterion and Salt Challenge

This compound is typically supplied as a di-hydrochloride salt or exists as a highly polar zwitterion. Consequently, it exhibits near-zero solubility in standard halogenated solvents like dichloromethane (DCM). Causality: To ensure the reaction remains homogeneous and kinetically favorable, highly polar aprotic solvents such as N,N-Dimethylformamide (DMF) or N,N-Dimethylacetamide (DMAc) are mandatory.

Stereochemical Freedom

Azetidine-3-carboxylic acid derivatives with identical substituents at the C2 and C4 positions possess a plane of symmetry, rendering the C3 position achiral. Causality: Because there is no alpha-chiral center to epimerize, researchers are liberated from concerns regarding racemization. This allows for the use of highly active uronium coupling reagents like HATU and excess equivalents of strong organic bases without the risk of degrading the optical purity of the scaffold [2].

The Guanidinylation Risk

HATU is the premier reagent for sterically hindered or electron-deficient couplings [1]. However, uronium/aminium reagents can react directly with primary amines to form stable tetramethylguanidinium byproducts [2]. Causality: To prevent the depletion of the target amine, the carboxylic acid must be strictly pre-activated with HATU and base to form the OAt active ester before the amine nucleophile is introduced to the reaction vessel [3].

Workup Pitfalls (Critical Expert Insight)

The final amide product will retain both the basic piperidine and azetidine nitrogens. Causality: A standard peptide coupling workup often employs an acidic wash (e.g., 1 M HCl or 10% Citric Acid) to remove unreacted amines. Applying an acidic wash to this specific product will protonate the dual basic centers, driving the target molecule entirely into the aqueous waste stream. Workups must be strictly basic or neutral.

Reagent Selection & Stoichiometry

Summarized below are the optimized parameters for coupling 1-(1-Methylpiperidin-4-yl)azetidine-3-carboxylic acid with a generic primary or secondary amine.

Table 1: Optimized Stoichiometry for HATU-Mediated Coupling

| Reagent | Equivalents | Function / Rationale |

| Azetidine-3-carboxylic acid (di-HCl) | 1.0 - 1.1 | Acyl donor. Slight excess ensures complete consumption of the target amine. |

| Target Amine | 1.0 | Nucleophile. |

| HATU | 1.1 - 1.2 | Activating reagent. Forms the highly reactive OAt ester [4]. |

| DIPEA | 4.0 - 5.0 | Non-nucleophilic base. Neutralizes the di-HCl salt and drives activation. |

| DMF (Anhydrous) | 0.1 - 0.2 M | Solvent. Essential for solubilizing the polar intermediates. |

Table 2: Solvent and Base Selection Matrix

| Component | Preferred Choice | Alternative | Rationale |

| Solvent | DMF | DMAc or NMP | Solubilizes the highly polar zwitterionic/salt starting material. |

| Base | DIPEA | N-Methylmorpholine | Sterically hindered; prevents side reactions while providing sufficient basicity (pKa ~10.5). |

Reaction Workflow & Addition Sequence

The following diagram illustrates the critical pre-activation sequence required to prevent guanidinylation of the target amine.

Fig 1. HATU-mediated amide coupling workflow emphasizing pre-activation to prevent side reactions.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. By following the specific analytical checkpoints, researchers can diagnose failures in real-time.

Step 1: Preparation and Neutralization

-

To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 1-(1-Methylpiperidin-4-yl)azetidine-3-carboxylic acid di-HCl salt (1.1 mmol, 1.1 eq).

-

Suspend the solid in anhydrous DMF (5.0 mL) under a nitrogen atmosphere.

-

Add N,N-Diisopropylethylamine (DIPEA) (5.0 mmol, 5.0 eq) dropwise at room temperature. Stir for 5 minutes. The suspension should become a clear or slightly hazy solution as the free carboxylate is generated.

Step 2: Pre-Activation (Analytical Checkpoint)

-

Cool the mixture to 0 °C using an ice bath.

-

Add HATU (1.2 mmol, 1.2 eq) in one portion. Remove the ice bath and allow the mixture to stir at room temperature for 10–15 minutes to form the active OAt ester.

Self-Validation Tip: To confirm activation, withdraw a 5 µL aliquot and quench it into 100 µL of methanol. Analyze via LC-MS. The presence of the methyl ester of the starting material confirms successful HATU activation. If absent, add an additional 1.0 eq of DIPEA.

Step 3: Amine Addition and Coupling

-

Once activation is confirmed, add the target amine (1.0 mmol, 1.0 eq) to the reaction mixture. (If the amine is an HCl salt, add an additional 1.0 eq of DIPEA).

-

Stir the reaction mixture at room temperature for 2 to 18 hours. Monitor the depletion of the target amine via LC-MS or TLC.

Step 4: Specialized Workup

-

Upon completion, dilute the reaction mixture with Ethyl Acetate or 2-Methyltetrahydrofuran (25 mL).

-

Wash the organic layer with saturated aqueous NaHCO3 (2 × 15 mL) to remove HOAt and unreacted carboxylic acid.

-

Wash with 5% aqueous LiCl (2 × 15 mL) to remove residual DMF.

-

Wash with brine (15 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

CRITICAL WARNING: Do not use HCl, Citric Acid, or NH4Cl washes. The dual basic nitrogens in the product will cause it to partition into the acidic aqueous layer.

Step 5: Purification

-

For highly polar products that fail to extract into the organic layer during Step 8, bypass the aqueous workup entirely. Concentrate the DMF under high vacuum and purify the crude residue directly via Reverse-Phase Prep-HPLC using a basic mobile phase (e.g., 10 mM Ammonium Bicarbonate in Water / Acetonitrile) to keep the basic nitrogens deprotonated and improve peak shape.

References

-

Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Center for Biotechnology Information (PMC). URL:[Link]

-

Coupling Reagents. Aapptec Peptides. URL:[Link]

-

Amine to Amide (Coupling) - HATU. Common Organic Chemistry. URL:[Link]

- Process optimization for acid-amine coupling: a catalytic approach.Growing Science.

Application Note: 1-(1-Methylpiperidin-4-yl)azetidine-3-carboxylic Acid as a Conformationally Restricted Building Block in Drug Discovery

Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Development Professionals

Executive Summary & Structural Rationale